3-Bromo-4'-n-pentylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-n-pentylbenzophenone: is an organic compound with the molecular formula C18H19BrO It is a derivative of benzophenone, where a bromine atom is substituted at the third position of one phenyl ring, and a pentyl group is attached to the fourth position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-n-pentylbenzophenone typically involves the following steps:
Friedel-Crafts Acylation: The benzophenone core can be synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4’-n-pentylbenzophenone may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-n-pentylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzophenones.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
Coupling: Products include biaryl compounds or other substituted benzophenones.
Scientific Research Applications
3-Bromo-4’-n-pentylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: It can be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-n-pentylbenzophenone depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution. In coupling reactions, the bromine atom is replaced by a different group through palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-n-pentylbenzophenone: Similar structure but with the bromine atom at the fourth position.
3-Chloro-4’-n-pentylbenzophenone: Chlorine atom instead of bromine.
3-Bromo-4’-n-butylbenzophenone: Butyl group instead of pentyl.
Uniqueness
3-Bromo-4’-n-pentylbenzophenone is unique due to the specific positioning of the bromine and pentyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3-bromophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEDWPNRKOMAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260544 |
Source
|
Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-51-7 |
Source
|
Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.